molecular formula C8H11N B074987 2,3,6-Trimethylpyridine CAS No. 1462-84-6

2,3,6-Trimethylpyridine

Cat. No.: B074987
CAS No.: 1462-84-6
M. Wt: 121.18 g/mol
InChI Key: UTBIMNXEDGNJFE-UHFFFAOYSA-N
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Description

2,3,6-Trimethylpyridine, also known as 2,3,6-collidine, is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the second, third, and sixth positions of the pyridine ring. This compound is a colorless liquid with a distinct odor and is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trimethylpyridine can be synthesized through various methods. One common synthetic route involves the alkylation of pyridine with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: On an industrial scale, this compound is often produced through the catalytic alkylation of pyridine with methanol. This process involves the use of metal oxide catalysts, such as alumina or silica, at elevated temperatures and pressures. The reaction yields a mixture of trimethylpyridine isomers, which can be separated through fractional distillation .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,6-Trimethylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism by which 2,3,6-trimethylpyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its nitrogen atom. In biological systems, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

2,3,6-Trimethylpyridine is part of a group of compounds known as collidines, which are trimethyl derivatives of pyridine. Other similar compounds include:

  • 2,3,4-Trimethylpyridine
  • 2,3,5-Trimethylpyridine
  • 2,4,5-Trimethylpyridine
  • 2,4,6-Trimethylpyridine
  • 3,4,5-Trimethylpyridine

Compared to these isomers, this compound is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties .

Properties

IUPAC Name

2,3,6-trimethylpyridine
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InChI

InChI=1S/C8H11N/c1-6-4-5-7(2)9-8(6)3/h4-5H,1-3H3
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InChI Key

UTBIMNXEDGNJFE-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(N=C(C=C1)C)C
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Molecular Formula

C8H11N
Record name 2,3,6-COLLIDINE
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DSSTOX Substance ID

DTXSID5051731
Record name 2,3,6-Trimethylpyridine
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Molecular Weight

121.18 g/mol
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Physical Description

2,3,6-collidine is a colorless liquid with a density of 0.913 g / cm3. Slightly soluble in water. Found in low-temperature coal tar and coal soot., Colorless liquid; [CAMEO]
Record name 2,3,6-COLLIDINE
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Boiling Point

343 to 345 °F at 760 mmHg (NTP, 1992)
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Density

0.922 (NTP, 1992) - Less dense than water; will float
Record name 2,3,6-COLLIDINE
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CAS No.

1462-84-6, 29611-84-5
Record name 2,3,6-COLLIDINE
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Record name Trimethylpyridine
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Record name 2,3,6-TRIMETHYLPYRIDINE
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Melting Point

12 °F (NTP, 1992)
Record name 2,3,6-COLLIDINE
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Synthesis routes and methods

Procedure details

Such pyridine bases as pyridine, picoline, lutidine, collidine, etc. can be produced in the present invention. For example, when formaldehyde and acetaldehyde are used together with ammonia, pyridine and 3-picoline are obtained. When formaldehyde and propionaldehyde are used together with ammonia, 3,5-lutidine and a small amount of 3-picoline are obtained. When formaldehyde, acetaldehyde and propionaldehyde are used together with ammonia, pyridine, 3-picoline and 3,5-lutidine are obtained. Further, when formaldehyde and acetone are used together with ammonia, 2,6-lutidine is principally obtained. When diethylketone or methylethylketone is used together with ammonia, 2,6-diethyl-3-methylpyridine or 2,3,6-trimethylpyridine is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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